molecular formula C25H21N3O3S2 B11102585 N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

Cat. No.: B11102585
M. Wt: 475.6 g/mol
InChI Key: QDVLGNLKUKJRRT-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE is a complex organic compound that features a benzothiazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Acetylanilino Group: This step involves the acylation of aniline to form 4-acetylaniline, which is then coupled with the benzothiazole core.

    Attachment of the Oxoethylsulfanyl Group: This step typically involves the reaction of the benzothiazole derivative with an appropriate oxoethylsulfanyl reagent.

    Final Coupling with 2-Methylbenzamide: The final step involves the coupling of the intermediate with 2-methylbenzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems might also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-BROMOBENZAMIDE
  • N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-NAPHTHAMIDE
  • N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-CHLOROBENZAMIDE

Uniqueness

N-(2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or physical properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C25H21N3O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C25H21N3O3S2/c1-15-5-3-4-6-20(15)24(31)27-19-11-12-21-22(13-19)33-25(28-21)32-14-23(30)26-18-9-7-17(8-10-18)16(2)29/h3-13H,14H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

QDVLGNLKUKJRRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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